Cas no 1448694-48-1 (1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride)

1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride
-
- MDL: MFCD30497942
- インチ: 1S/C9H16N4.ClH/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13;/h6-7,9H,2-5,10H2,1H3;1H
- InChIKey: XMGUIIZLNXINMQ-UHFFFAOYSA-N
- ほほえんだ: NC1C=NN(C2CCN(C)CC2)C=1.Cl
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M326513-50mg |
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride |
1448694-48-1 | 50mg |
$ 230.00 | 2022-06-04 | ||
TRC | M326513-100mg |
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride |
1448694-48-1 | 100mg |
$ 365.00 | 2022-06-04 | ||
Enamine | EN300-332786-5g |
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride |
1448694-48-1 | 95% | 5g |
$1070.0 | 2023-09-04 | |
Aaron | AR01C128-500mg |
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride |
1448694-48-1 | 95% | 500mg |
$435.00 | 2025-02-09 | |
1PlusChem | 1P01C0TW-2.5g |
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride |
1448694-48-1 | 95% | 2.5g |
$853.00 | 2024-06-20 | |
1PlusChem | 1P01C0TW-5g |
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride |
1448694-48-1 | 95% | 5g |
$1385.00 | 2024-06-20 | |
Aaron | AR01C128-5g |
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride |
1448694-48-1 | 95% | 5g |
$1497.00 | 2023-12-16 | |
Aaron | AR01C128-10g |
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride |
1448694-48-1 | 95% | 10g |
$2397.00 | 2023-12-16 | |
Aaron | AR01C128-1g |
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride |
1448694-48-1 | 95% | 1g |
$551.00 | 2025-02-09 | |
1PlusChem | 1P01C0TW-100mg |
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride |
1448694-48-1 | 95% | 100mg |
$219.00 | 2024-06-20 |
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride 関連文献
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochlorideに関する追加情報
Comprehensive Overview of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride (CAS No. 1448694-48-1)
The compound 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride (CAS No. 1448694-48-1) is a chemically synthesized small molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a pyrazole core linked to a methylpiperidine moiety, makes it a versatile intermediate for drug discovery. Researchers are particularly interested in its potential applications as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy development.
In recent years, the demand for high-purity research chemicals like 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride has surged, driven by advancements in precision medicine and AI-driven drug design. This compound's molecular weight (248.75 g/mol for the free base) and solubility profile (water-soluble in hydrochloride form) make it suitable for various in vitro assays. Laboratories frequently search for its HPLC purity specifications, storage conditions (typically 2-8°C), and handling precautions – all critical parameters for reproducible experimental results.
The structural features of CAS 1448694-48-1 have sparked interest in neuropharmacology applications, with some studies suggesting potential interactions with dopamine receptors or serotonin transporters. However, it's crucial to note that current research remains in preclinical stages. The scientific community often queries about its stability data, metabolic pathways, and possible structure-activity relationships (SAR) when modified with different substituents – topics frequently discussed in medicinal chemistry forums.
From a synthetic chemistry perspective, the preparation of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine HCl typically involves multi-step organic synthesis with careful control of reaction conditions and purification techniques. Process chemists emphasize the importance of optimizing yield and selectivity during the N-alkylation and amine protection/deprotection steps. Recent patent literature reveals growing interest in green chemistry approaches for similar compounds, reflecting the industry's shift toward sustainable manufacturing.
Analytical characterization of this compound requires advanced techniques including LC-MS, 1H/13C NMR, and elemental analysis. Quality control protocols often specify limits for residual solvents and heavy metal content, addressing growing regulatory concerns in pharmaceutical intermediates. The hydrochloride salt form (as opposed to free base) is generally preferred for improved crystallinity and handling properties – a practical consideration frequently overlooked in early-stage research.
Emerging applications in chemical biology have positioned 1448694-48-1 as a potential probe compound for studying enzyme mechanisms or protein-ligand interactions. Its logP value (estimated at 1.2-1.5) suggests moderate cell membrane permeability, making it suitable for certain cell-based assays. Researchers increasingly combine such compounds with cryo-EM or X-ray crystallography techniques to obtain structural insights at atomic resolution – a hot topic in structural biology circles.
The supply chain for 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride has evolved with stricter GMP compliance requirements, particularly for batches intended for preclinical studies. Reputable suppliers now provide comprehensive certificates of analysis including chiral purity data (where applicable) and genotoxic impurity profiling. This aligns with the pharmaceutical industry's heightened focus on early-stage safety assessment and quality by design (QbD) principles.
In computational chemistry, the molecular descriptor profile of this compound makes it an interesting subject for QSAR modeling and virtual screening campaigns. The hydrogen bond donor/acceptor count and rotatable bonds suggest reasonable drug-likeness by Lipinski's rule standards. These computational approaches, combined with machine learning algorithms, are revolutionizing how researchers identify promising compounds – a trend reflected in numerous recent publications.
As the field of fragment-based drug discovery grows, the pyrazole-amine scaffold present in CAS 1448694-48-1 has attracted attention as a potential privileged structure for library design. Its moderate size (MW <300) and ability to form multiple molecular interactions make it suitable for hit-to-lead optimization programs. Many research groups are investigating similar cores for allosteric modulator development – an area showing promise in addressing challenging therapeutic targets.
Looking forward, the scientific community continues to explore novel derivatives of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine, particularly focusing on bioisosteric replacements and prodrug strategies to optimize pharmacokinetic properties. The compound's journey from chemical inventory to potential pharmacological tool exemplifies the complex, interdisciplinary nature of modern drug discovery – a process increasingly dependent on both high-throughput experimentation and computational prediction tools.
1448694-48-1 (1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine hydrochloride) 関連製品
- 2649071-83-8(5-chloro-4-(2-isocyanatoethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)
- 289475-77-0(Pentanamide, 2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-)
- 1780401-44-6(1-Oxa-8-azaspiro[4.5]decane-4-carboxylic acid)
- 2227875-38-7(1-methyl-5-(2R)-oxiran-2-yl-3-(trifluoromethyl)-1H-pyrazole)
- 72925-16-7((3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)
- 104-47-2(2-(4-methoxyphenyl)acetonitrile)
- 61640-26-4(1-(propan-2-yl)-1H-imidazole-2-thiol)
- 1264044-02-1(3-(Ethoxycarbonyl)-5-methyl-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid)
- 772-47-4([(ethylsulfonyl)methyl]benzene)
- 297146-47-5(3-(2,2-Dichloroethenyl)-N-(2,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide)




